4-Bromo-N-methylbenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
MKTCTXNMWSNKPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-methylbenzo[d]isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the BRD4 bromodomain, which is associated with the regulation of gene expression and has implications in cancer and inflammation . The compound binds to the active site of BRD4, disrupting its function and leading to changes in gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]isoxazol-3-amine scaffold allows for diverse substitutions, which influence electronic properties, steric bulk, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to separate brominated isomers. Recrystallization from ethanol/water (1:3) enhances crystalline purity .
- Validation :
- HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match a reference standard (if available).
- NMR : Confirm the absence of residual solvents (e.g., DMF) and di-brominated impurities via H and C NMR. The methyl group on the amine should appear as a singlet at ~2.8 ppm .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 241 [M+H] (calculated for CHBrNO).
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine substitution on bioactivity?
Q. Methodological Answer :
Comparative Synthesis : Prepare analogs with halogen substitutions (e.g., 5-Fluoro, 6-Iodo) using protocols similar to those for brominated derivatives .
Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example:
- Kinase Inhibition : Measure IC values against recombinant kinases in a 96-well plate format (ATP concentration: 10 μM).
Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters of substituents with bioactivity. Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
Advanced: How can researchers resolve contradictions in reported biological activity data for brominated benzo[d]isoxazole derivatives?
Q. Methodological Answer :
- Source Identification : Check for batch-specific impurities (e.g., residual 5,7-dibromo byproducts) via LC-MS. Cross-reference purity data from suppliers (≥95% by HPLC is critical) .
- Assay Reproducibility : Standardize protocols (e.g., cell viability assays using MTT) across labs. Include positive controls (e.g., staurosporine for apoptosis).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., bromine at 4- vs. 5-position) .
Advanced: What computational strategies are recommended to model the interactions of this compound with biological targets?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.2 e).
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding with active-site residues (e.g., Arg120).
QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .
Advanced: How does the stability of this compound vary under different storage conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products may include debrominated analogs.
- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the isoxazole ring.
- Solution Stability : In DMSO, use within 48 hours to avoid oxidation (confirmed by H NMR loss of aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
